5-Phenyl-2-(((pyridin-3-ylmethyl)amino)methylene)cyclohexane-1,3-dione
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Overview
Description
5-Phenyl-2-(((pyridin-3-ylmethyl)amino)methylene)cyclohexane-1,3-dione is a complex organic compound that features a cyclohexane ring substituted with phenyl and pyridinylmethylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-2-(((pyridin-3-ylmethyl)amino)methylene)cyclohexane-1,3-dione typically involves multi-step organic reactions. One common method starts with the preparation of the cyclohexane-1,3-dione core, followed by the introduction of the phenyl and pyridinylmethylamino groups through condensation reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. Optimization of reaction parameters, such as reactant concentrations, reaction time, and purification techniques, is essential to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-2-(((pyridin-3-ylmethyl)amino)methylene)cyclohexane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including solvent choice and temperature, play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
5-Phenyl-2-(((pyridin-3-ylmethyl)amino)methylene)cyclohexane-1,3-dione has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe for investigating biological pathways and interactions.
Industry: The compound can be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism by which 5-Phenyl-2-(((pyridin-3-ylmethyl)amino)methylene)cyclohexane-1,3-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyclohexane-1,3-dione derivatives with different substituents. Examples include:
- 5-Phenyl-2-(((pyridin-2-ylmethyl)amino)methylene)cyclohexane-1,3-dione
- 5-Phenyl-2-(((pyridin-4-ylmethyl)amino)methylene)cyclohexane-1,3-dione
Uniqueness
What sets 5-Phenyl-2-(((pyridin-3-ylmethyl)amino)methylene)cyclohexane-1,3-dione apart is its specific substitution pattern, which can lead to unique chemical and biological properties
Properties
IUPAC Name |
3-hydroxy-5-phenyl-2-(pyridin-3-ylmethyliminomethyl)cyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c22-18-9-16(15-6-2-1-3-7-15)10-19(23)17(18)13-21-12-14-5-4-8-20-11-14/h1-8,11,13,16,22H,9-10,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZRQBGBWUVTBNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C(=C1O)C=NCC2=CN=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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